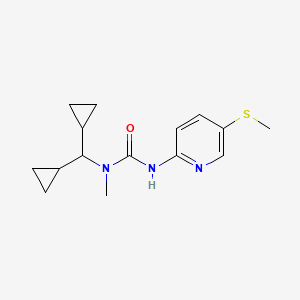
1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential to act as a therapeutic agent for various diseases. This compound is a member of the pyridinylurea family and is known to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea is complex and not fully understood. However, it is known to act as an inhibitor of certain enzymes and receptors, thereby disrupting various cellular processes. For example, its inhibitory effects on protein kinase C have been shown to induce apoptosis in cancer cells, while its inhibitory effects on epidermal growth factor receptor have been shown to inhibit cell proliferation and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea are diverse and depend on the specific enzyme or receptor that it targets. Some of the known effects of this compound include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make it a promising candidate for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea in lab experiments is its potent inhibitory effects on enzymes and receptors. This makes it a valuable tool for studying various cellular processes and identifying potential drug targets. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea. One potential direction is to further explore its inhibitory effects on various enzymes and receptors to identify new drug targets. Another direction is to investigate its potential as a therapeutic agent for various diseases, particularly cancer. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
The synthesis of 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methylsulfanyl-2-pyridyl isocyanate with dicyclopropylmethylamine in the presence of a suitable solvent and catalyst. This method has been proven to be effective in producing high yields of pure 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea.
Scientific Research Applications
The potential applications of 1-(Dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea in scientific research are vast. This compound has been shown to exhibit inhibitory effects on several enzymes and receptors, including protein kinase C, cyclin-dependent kinase 2, and epidermal growth factor receptor. These inhibitory effects make it a promising candidate for drug development, particularly for the treatment of cancer and other diseases.
properties
IUPAC Name |
1-(dicyclopropylmethyl)-1-methyl-3-(5-methylsulfanylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-18(14(10-3-4-10)11-5-6-11)15(19)17-13-8-7-12(20-2)9-16-13/h7-11,14H,3-6H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFILZAETPKTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)C(=O)NC3=NC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(Hydroxymethyl)anilino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6624968.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624988.png)

![N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B6625001.png)
![8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B6625010.png)
![(4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625011.png)
![(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625019.png)
![4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole](/img/structure/B6625023.png)
![(4aR,7aS)-1-(5-bromo-6-methylpyridin-2-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625033.png)
![(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625037.png)
![3H-benzimidazol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625043.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B6625053.png)

![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)